molecular formula C11H11ClN2OS B5749960 2-(4-chlorophenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide

2-(4-chlorophenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide

Cat. No. B5749960
M. Wt: 254.74 g/mol
InChI Key: VQWSHPKWDGDKHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It belongs to the class of thiazole derivatives and has been extensively studied for its biological activities.

Mechanism of Action

The exact mechanism of action of 2-(4-chlorophenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide is not fully understood. However, it has been suggested that it acts by inhibiting certain enzymes and signaling pathways that are involved in the development and progression of diseases.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-chlorophenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide can induce apoptosis (programmed cell death) in cancer cells, reduce inflammation by inhibiting the production of pro-inflammatory cytokines, and improve cognitive function in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-chlorophenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide in lab experiments is its high potency and selectivity towards certain targets. However, its low solubility in water can make it difficult to administer in vivo. Additionally, its potential toxicity and side effects need to be thoroughly investigated before it can be considered for clinical use.

Future Directions

1. Further studies are needed to elucidate the exact mechanism of action of 2-(4-chlorophenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide.
2. The potential of 2-(4-chlorophenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide as a therapeutic agent for various diseases needs to be explored in more detail.
3. The development of more efficient and cost-effective synthesis methods for 2-(4-chlorophenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide is necessary.
4. Studies on the pharmacokinetics and pharmacodynamics of 2-(4-chlorophenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide need to be conducted to determine its safety and efficacy in humans.
5. The potential of 2-(4-chlorophenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide as a diagnostic tool in certain diseases needs to be investigated.

Synthesis Methods

The synthesis of 2-(4-chlorophenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form 4-chlorobenzaldehyde thiosemicarbazone. This intermediate is then reacted with ethyl chloroacetate to yield the final product.

Scientific Research Applications

2-(4-chlorophenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. It has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in animal models.

properties

IUPAC Name

2-(4-chlorophenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2OS/c12-9-3-1-8(2-4-9)7-10(15)14-11-13-5-6-16-11/h1-4H,5-7H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQWSHPKWDGDKHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)NC(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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